3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde

Physicochemical Property Drug-Likeness Lead Optimization

3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde (CAS 1515147-28-0, MW 181.58 g/mol) is a nitrogen-containing heterocyclic building block featuring a 5H-pyrrolo[2,3-b]pyrazine core substituted with a chlorine atom at the 3-position and an aldehyde group at the 7-position. The pyrrolo[2,3-b]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core for inhibitors targeting FGFR, SYK, JAK, ATR, and Raf kinases.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B13906195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N=C2N1)Cl)C=O
InChIInChI=1S/C7H4ClN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11)
InChIKeyINWHMTOANDXOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde: A Dual-Functional Building Block for Kinase-Focused Libraries


3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde (CAS 1515147-28-0, MW 181.58 g/mol) is a nitrogen-containing heterocyclic building block featuring a 5H-pyrrolo[2,3-b]pyrazine core substituted with a chlorine atom at the 3-position and an aldehyde group at the 7-position . The pyrrolo[2,3-b]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core for inhibitors targeting FGFR, SYK, JAK, ATR, and Raf kinases . The compound is commercially available at ≥97% purity from multiple suppliers and is primarily used as a versatile intermediate for constructing kinase-focused compound libraries via orthogonal derivatization at both reactive handles .

Why 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde Cannot Be Replaced by Generic Pyrrolopyrazine Analogs


The pyrrolo[2,3-b]pyrazine scaffold supports multiple regioisomeric substitution patterns (e.g., 2-chloro vs. 3-chloro; 6-substituted vs. 7-substituted), each yielding distinct electronic profiles and reactivity in cross-coupling reactions . The specific combination of a 3-Cl leaving group with a 7-CHO functional handle is not replicated by the unsubstituted parent (CAS 4121-22-6), the 3-bromo analog (CAS 2940951-62-0), or the aldehyde-lacking 3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1111638-10-8) . Substituting any of these analogs forfeits the dual orthogonal reactivity—Suzuki/SNAr at C3 and condensation/reductive amination at C7—that enables efficient, divergent library synthesis from a single intermediate .

Quantified Differentiation Evidence: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde Against Closest Analogs


Computed LogP and Polar Surface Area Differentiation: 3-Chloro-7-carbaldehyde vs. Unsubstituted Parent

Computed physicochemical properties provide a baseline for distinguishing 3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde from its unsubstituted parent (CAS 4121-22-6, C7H5N3O, MW 147.13). The target compound has a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 58.6 Ų . The unsubstituted analog, lacking chlorine, has a lower molecular weight (147.13 vs. 181.58) and reduced lipophilicity (XLogP ~0.1), which shifts the drug-likeness profile and passive permeability potential .

Physicochemical Property Drug-Likeness Lead Optimization

Halogen Reactivity Comparison: 3-Chloro vs. 3-Bromo for Suzuki Coupling Selectivity

The 3-chloro substituent on pyrrolo[2,3-b]pyrazine can participate in Suzuki-Miyaura cross-coupling reactions for installing aryl/heteroaryl groups at C3 . Compared to the 3-bromo analog (CAS 2940951-62-0, MW 226.03, C7H4BrN3O), aryl chlorides generally exhibit slower oxidative addition rates, which can be advantageous for achieving chemoselective coupling at C3 in the presence of the C7 aldehyde without requiring protecting group strategies . The 3-bromo analog may offer higher reactivity in Pd-catalyzed couplings but at the cost of competing side reactions at the unprotected aldehyde .

Cross-Coupling Synthetic Efficiency Chemoselectivity

Dual Orthogonal Functionalization Capability: 3-Cl + 7-CHO vs. Aldehyde-Lacking Analog

The target compound is distinguished from 3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1111638-10-8, C6H4ClN3, MW 153.57) by the presence of the 7-carbaldehyde group . The aldehyde enables a second orthogonal derivatization vector—via reductive amination, Knoevenagel condensation, or Wittig olefination—that the aldehyde-lacking analog cannot provide . In the 2018 FGFR inhibitor study, the 7-position of the pyrrolo[2,3-b]pyrazine scaffold was systematically derivatized with sulfonyl chlorides to modulate kinase selectivity, demonstrating the functional significance of this vector .

Divergent Synthesis Library Design Synthetic Efficiency

Commercial Purity and Storage Specification: Vendor-Benchmarked Quality Assurance

Commercially, 3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is available at 97% purity from multiple major suppliers with batch-specific QC documentation (NMR, HPLC, GC) . A supplier at the 98% purity tier has also been identified . Recommended storage at -20°C, dry, protected from light, in sealed containers ensures long-term stability . This level of vendor documentation and purity specification meets the threshold generally expected for medicinal chemistry building blocks used in hit-to-lead and lead optimization campaigns.

Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios for 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde Based on Established Evidence


Divergent Synthesis of 2D Kinase-Focused Libraries via Orthogonal C3 and C7 Derivatization

This compound is best deployed as a single central intermediate for constructing a 2D diversity matrix targeting the ATP-binding sites of kinases (FGFR, SYK, JAK, ATR, Raf). The C3-Cl handle enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to explore the hinge-binding region, while the C7-CHO handle permits parallel reductive amination, Knoevenagel condensation, or Wittig reactions to probe the solvent-exposed region and selectivity pocket . This dual-vector strategy is consistent with SAR exploration approaches validated for the pyrrolo[2,3-b]pyrazine scaffold in published FGFR and SYK inhibitor programs .

Late-Stage Functionalization in Hit-to-Lead Optimization Requiring Minimal Protecting Group Manipulation

The chloro substituent at C3 provides sufficient reactivity for Pd-catalyzed coupling while being less prone to oxidative addition side reactions than the corresponding bromide at the unprotected aldehyde stage, as inferred from general aryl halide reactivity hierarchy . This enables late-stage diversification strategies where the aldehyde remains available for subsequent transformations without interim protection, streamlining synthetic routes and improving overall yield .

Scaffold-Hopping Starting Point from Pyrrolopyrimidine or Pyrazolopyridine Cores

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been explicitly selected as a scaffold-hop from 1H-pyrazolo[4,3-b]pyridine to enhance FGFR1 binding activity . The 3-chloro-7-carbaldehyde variant provides the most functionalized entry point into this scaffold for medicinal chemistry teams seeking to replace pyrrolopyrimidine or pyrazolopyridine cores with a structurally differentiated chemotype while maintaining two vectors for rapid SAR exploration .

Procurement for Multi-Project Building Block Collections in Academic and Industrial Screening Platforms

Given its multi-supplier commercial availability at ≥97% purity with documented QC, moderate MW (181.58), and favorable computed drug-likeness properties (XLogP 0.8, TPSA 58.6 Ų) , this compound is well-suited for inclusion in institutional compound management systems that serve multiple kinase inhibitor projects simultaneously. Its dual reactivity minimizes the number of distinct building blocks that must be procured, stored, and managed for generating diverse screening collections .

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